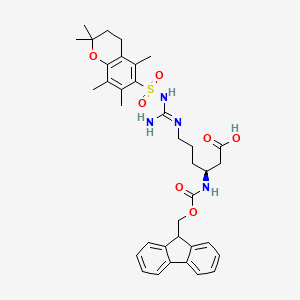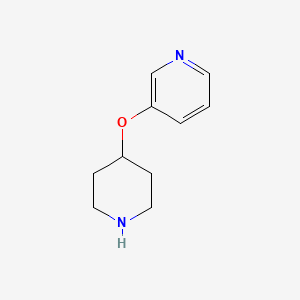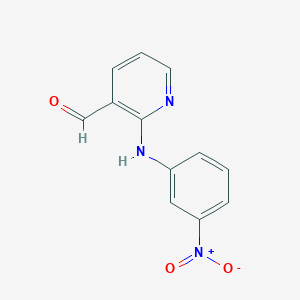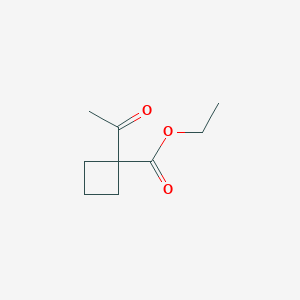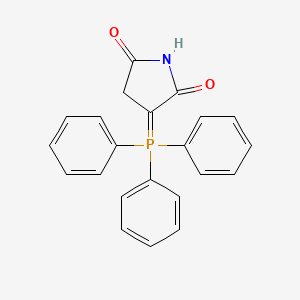
3-(三苯基膦亚基)-2,5-吡咯烷二酮
概述
描述
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is an organophosphorus compound known for its unique structure and reactivity It is a derivative of pyrrolidinedione, where the hydrogen atom at the 3-position is replaced by a triphenylphosphoranylidene group
科学研究应用
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of alkenes through Wittig reactions.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor for biologically active molecules.
Material Science: It is investigated for its potential use in the development of new materials with unique properties.
作用机制
Target of Action
The primary target of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
It is known that the compound’s inhibition of ache can affect cholinergic neurotransmission, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning .
Result of Action
The inhibition of AChE by 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione results in an increase in acetylcholine levels, which can have various effects at the cellular and molecular levels. For example, increased acetylcholine can enhance neurotransmission, potentially affecting cognitive function .
生化分析
Biochemical Properties
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through the Wittig reaction . This compound interacts with various enzymes and proteins, including those involved in oxidative phosphorylation and electron transport chains. The nature of these interactions often involves the formation of stable intermediates that facilitate the transfer of electrons and protons, thereby influencing the overall reaction kinetics and thermodynamics.
Cellular Effects
The effects of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and redox reactions . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance.
Molecular Mechanism
At the molecular level, 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the context. For example, 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione has been shown to inhibit certain kinases, thereby affecting phosphorylation cascades and downstream signaling events. Additionally, this compound can induce changes in gene expression by interacting with transcriptional machinery and epigenetic modifiers.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione in laboratory settings are critical factors that influence its long-term effects on cellular function . Over time, this compound can undergo hydrolysis and oxidation, leading to the formation of various degradation products. These products can have distinct biological activities, further complicating the interpretation of experimental results. Long-term studies have shown that 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione can cause sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal dynamics in experimental designs.
Dosage Effects in Animal Models
The effects of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione vary significantly with dosage in animal models . At low doses, this compound can enhance cellular function by promoting oxidative phosphorylation and ATP production. At high doses, it can induce toxicity and adverse effects, such as oxidative stress and mitochondrial dysfunction. Threshold effects have been observed, where a critical concentration of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is required to elicit a biological response. These findings underscore the importance of dose optimization in therapeutic applications.
Metabolic Pathways
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is involved in several metabolic pathways, including those related to energy production and redox homeostasis . It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, influencing the flow of electrons through the electron transport chain. This interaction can affect metabolic flux and the levels of key metabolites, such as NADH and ATP. Additionally, 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione can modulate the activity of antioxidant enzymes, thereby impacting cellular redox balance.
Transport and Distribution
The transport and distribution of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cellular membranes by specific transporters, such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins and organelles, influencing its localization and accumulation. The distribution of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is also affected by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is a key determinant of its biological activity . This compound can localize to various cellular compartments, including the mitochondria, nucleus, and cytoplasm. Targeting signals and post-translational modifications play crucial roles in directing 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione to specific organelles. For instance, mitochondrial localization can enhance its effects on oxidative phosphorylation, while nuclear localization can influence gene expression and chromatin structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione typically involves the reaction of triphenylphosphine with maleic anhydride or its derivatives. One common method is the reaction of triphenylphosphine with maleic anhydride in the presence of a base such as sodium amide. The reaction is carried out in an inert atmosphere, usually under argon, and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
化学反应分析
Types of Reactions
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Wittig Reactions: It can react with aldehydes and ketones to form alkenes through the Wittig reaction.
Substitution Reactions: The compound can participate in substitution reactions, particularly with nucleophiles, to form substituted derivatives.
Common Reagents and Conditions
Wittig Reactions: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Substitution Reactions: Nucleophiles such as amines or alcohols are commonly used, and the reactions are often conducted under mild conditions to prevent decomposition of the product.
Major Products Formed
相似化合物的比较
Similar Compounds
(Triphenylphosphoranylidene)acetaldehyde: Another Wittig reagent used for similar synthetic transformations.
Methyl (triphenylphosphoranylidene)acetate: Used in Wittig reactions to form alkenes, similar to 3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione.
Uniqueness
3-(Triphenylphosphoranylidene)-2,5-pyrrolidinedione is unique due to its pyrrolidinedione core, which imparts distinct reactivity and stability compared to other Wittig reagents. This uniqueness makes it particularly valuable in the synthesis of specific organic compounds that require the presence of a pyrrolidinedione moiety .
属性
IUPAC Name |
3-(triphenyl-λ5-phosphanylidene)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18NO2P/c24-21-16-20(22(25)23-21)26(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAVAQXUNJPBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544985 | |
| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28118-79-8 | |
| Record name | 3-(Triphenyl-lambda~5~-phosphanylidene)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10544985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
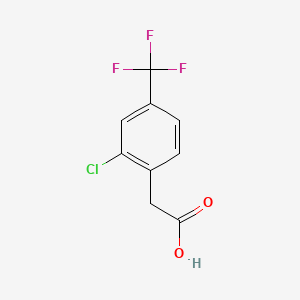
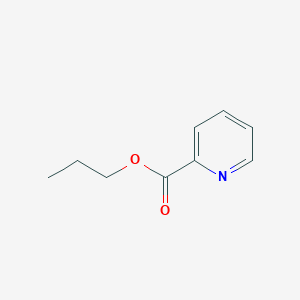
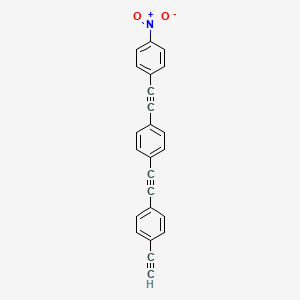
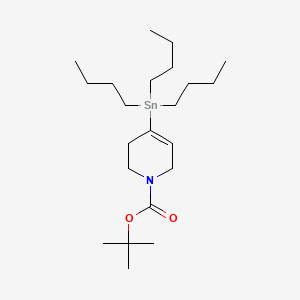

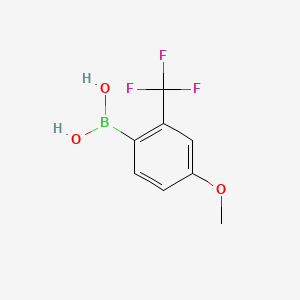
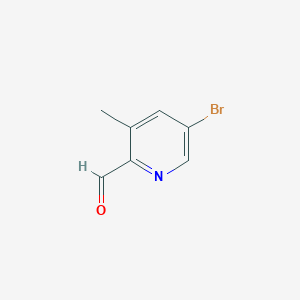

![(4'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1315369.png)
